molecular formula C18H19NO5 B3756768 N-1,3-benzodioxol-5-yl-4-(4-methoxyphenoxy)butanamide

N-1,3-benzodioxol-5-yl-4-(4-methoxyphenoxy)butanamide

Cat. No.: B3756768
M. Wt: 329.3 g/mol
InChI Key: JOECJBKPRWOHRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-1,3-benzodioxol-5-yl-4-(4-methoxyphenoxy)butanamide” is a complex organic compound. It contains a benzodioxol group, which is a structural fragment of many natural and synthetic compounds exhibiting a broad spectrum of biological activity . It also contains a methoxyphenoxy group and a butanamide group.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzodioxol group, the introduction of the methoxyphenoxy group, and the attachment of the butanamide group. A possible method could involve a Pd-catalyzed C-N cross-coupling .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The benzodioxol group would likely form a ring structure, with the methoxyphenoxy and butanamide groups attached at specific positions .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The benzodioxol group could potentially undergo electrophilic aromatic substitution reactions, while the butanamide group could participate in various reactions involving the carbonyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the benzodioxol group could potentially increase the compound’s stability and resistance to oxidation .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Compounds containing a benzodioxol moiety have been reported to possess various biological activities .

Safety and Hazards

As with any chemical compound, handling “N-1,3-benzodioxol-5-yl-4-(4-methoxyphenoxy)butanamide” would require appropriate safety measures. This could include avoiding inhalation or skin contact, and ensuring adequate ventilation .

Future Directions

Future research could focus on further elucidating the biological activity of this compound, optimizing its synthesis, and investigating its potential applications in various fields .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(4-methoxyphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-21-14-5-7-15(8-6-14)22-10-2-3-18(20)19-13-4-9-16-17(11-13)24-12-23-16/h4-9,11H,2-3,10,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOECJBKPRWOHRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-1,3-benzodioxol-5-yl-4-(4-methoxyphenoxy)butanamide
Reactant of Route 2
Reactant of Route 2
N-1,3-benzodioxol-5-yl-4-(4-methoxyphenoxy)butanamide
Reactant of Route 3
Reactant of Route 3
N-1,3-benzodioxol-5-yl-4-(4-methoxyphenoxy)butanamide
Reactant of Route 4
Reactant of Route 4
N-1,3-benzodioxol-5-yl-4-(4-methoxyphenoxy)butanamide
Reactant of Route 5
Reactant of Route 5
N-1,3-benzodioxol-5-yl-4-(4-methoxyphenoxy)butanamide
Reactant of Route 6
Reactant of Route 6
N-1,3-benzodioxol-5-yl-4-(4-methoxyphenoxy)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.